molecular formula C34H56Cl4N18O2 B010857 Semapimod (tetrahydrochloride) CAS No. 164301-51-3

Semapimod (tetrahydrochloride)

Cat. No.: B010857
CAS No.: 164301-51-3
M. Wt: 890.7 g/mol
InChI Key: MAHASPGBAIQZLY-MTJUHGJCSA-N
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Mechanism of Action

Semapimod hydrochloride, also known as Semapimod (tetrahydrochloride), is an investigational new drug with anti-inflammatory, anti-cytokine, immunomodulatory, antiviral, and antimalarial properties .

Target of Action

Semapimod primarily targets c-Raf , a protein kinase involved in the MAPK/ERK pathway . This pathway plays a crucial role in cell division, differentiation, and secretion of inflammatory mediators. Semapimod also targets gp96 , a chaperone protein critical for the biogenesis of Toll-like receptors (TLRs) .

Mode of Action

Semapimod inhibits the activation of p38 MAP kinase , a key player in the MAPK signaling pathway. This inhibition suppresses the production of tumor necrosis factor (TNF), a cytokine involved in systemic inflammation . Surprisingly, the primary mode of action in vivo is thought to be via stimulation of the vagus nerve , thereby down-regulating inflammatory pathways via the recently discovered cholinergic anti-inflammatory pathway .

Biochemical Pathways

Semapimod affects several biochemical pathways. It inhibits the activation of p38 MAPK and NF-κB , and the induction of cyclooxygenase-2 by TLR ligands . These pathways are involved in the production of inflammatory cytokines and mediators. By inhibiting these pathways, Semapimod suppresses the inflammatory response.

Pharmacokinetics

It’s known that semapimod can suppress cytokine-storm induction by the anticancer cytokine interleukin-2 (il-2) without decreasing its anticancer properties .

Result of Action

Semapimod’s action results in the suppression of inflammatory cytokine production .

Safety and Hazards

The safety data sheet for Semapimod suggests avoiding dust formation and breathing mist, gas, or vapors . It also advises using personal protective equipment and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Semapimod hydrochloride interacts with several enzymes and proteins. It inhibits the activation of p38 MAPK, a protein involved in directing cellular responses to cytokines and stress . Semapimod hydrochloride also suppresses the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Cellular Effects

Semapimod hydrochloride has various effects on cells and cellular processes. It influences cell function by inhibiting activation of p38 MAPK and NF-κB, and induction of cyclooxygenase-2 by TLR ligands . It also desensitizes cells to LPS, a component of the cell wall of Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of Semapimod hydrochloride involves several interactions at the molecular level. It inhibits ATP-binding and ATPase activities of gp96, a chaperone of the HSP90 family critically involved in the biogenesis of TLRs . On prolonged exposure, Semapimod hydrochloride causes accumulation of TLR4 and TLR9 in perinuclear space, consistent with endoplasmic reticulum retention .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Semapimod hydrochloride demonstrates a rapid effect on TLR4 signaling, which is consistent with inhibition of the pre-existing TLR4 signaling complexes . It also shows antibacterial activity against stationary-phase E. coli and A. baumannii by disrupting the outer membrane .

Dosage Effects in Animal Models

In animal models, the effects of Semapimod hydrochloride vary with different dosages. It has been found to suppress cytokine-storm induction by the anticancer cytokine interleukin-2 (IL-2) without decreasing its anticancer properties, allowing larger doses of IL-2 to be administered .

Metabolic Pathways

Semapimod hydrochloride is involved in several metabolic pathways. It was initially designed as a bulky arginine mimetic to limit arginine transport and NO production during inflammation .

Transport and Distribution

Semapimod hydrochloride is transported and distributed within cells and tissues. It blocks cell-surface recruitment of the MyD88 adapter, one of the earliest events in TLR signaling .

Subcellular Localization

The subcellular localization of Semapimod hydrochloride involves its accumulation in the perinuclear space, consistent with endoplasmic reticulum retention . This is an anticipated consequence of impaired gp96 chaperone function, which is a target of Semapimod hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinomycin D is typically isolated from the fermentation broth of Streptomyces parvullus. The production involves culturing the bacterium under specific conditions to optimize the yield of the compound. The fermentation process is carried out in a medium containing glucose, peptone, and yeast extract, with the pH maintained around 7.0 . The compound is then extracted using organic solvents and purified through chromatography techniques .

Industrial Production Methods: Industrial production of actinomycin D involves large-scale fermentation using bioreactors. The fermentation conditions are carefully controlled to maximize the yield. After fermentation, the broth is subjected to extraction and purification processes to obtain high-purity actinomycin D. The purified compound is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Actinomycin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Various alkylating agents, halogens.

Major Products: The major products formed from these reactions include various actinomycin derivatives with modified chromophore structures and altered biological activities .

Comparison with Similar Compounds

  • Actinomycin X1
  • Actinomycin X2
  • Actinomycin X0β
  • Echinomycin

Comparison: Actinomycin D is unique among its analogs due to its specific binding affinity to DNA and its potent inhibition of RNA synthesis. While other actinomycins, such as actinomycin X1 and X2, also exhibit DNA-binding properties, actinomycin D is particularly effective in forming stable DNA complexes and inhibiting transcription . Echinomycin, another similar compound, also binds to DNA but has a different mechanism of action, primarily targeting hypoxia-inducible factor-1 (HIF-1) pathways .

Actinomycin D’s unique structure and potent cytotoxic effects make it a valuable compound in both research and clinical settings.

Properties

CAS No.

164301-51-3

Molecular Formula

C34H56Cl4N18O2

Molecular Weight

890.7 g/mol

IUPAC Name

N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride

InChI

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19-,46-20-,47-21-,48-22-;;;;

InChI Key

MAHASPGBAIQZLY-MTJUHGJCSA-N

Isomeric SMILES

C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C.Cl.Cl.Cl.Cl

SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl

Canonical SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl

Synonyms

CNI 1493
CNI-1493
N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide
semapimod

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Semapimod hydrochloride?

A: While the exact mechanism is still under investigation, research suggests that Semapimod hydrochloride exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.

Q2: How does Semapimod hydrochloride impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?

A: Studies using a murine model of SLE have shown that Semapimod hydrochloride administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for Semapimod hydrochloride in mitigating both renal inflammation and hypertension in the context of SLE.

Q3: What are the potential implications of the research on Semapimod hydrochloride for other inflammatory conditions?

A: The research on Semapimod hydrochloride's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of Semapimod hydrochloride in other disease models and ultimately, in human clinical trials.

Q4: What are the limitations of the current research on Semapimod hydrochloride?

A: The current research on Semapimod hydrochloride primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of Semapimod hydrochloride.

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